

Application Notes and Protocols for Surface Functionalization Using Azido-PEG2-CH₂CO₂H

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Azido-PEG2-CH₂CO₂H

Cat. No.: B1666424

[Get Quote](#)

Introduction: The Power of Controlled Surface Architectures

In the realms of drug delivery, diagnostics, and biomaterials, the interface between a synthetic material and a biological environment is of paramount importance. Uncontrolled interactions often lead to non-specific protein adsorption, immune system activation, and a loss of therapeutic efficacy. Surface functionalization provides a powerful means to control these interactions, enhancing biocompatibility and introducing specific functionalities.^{[1][2][3]} The heterobifunctional linker, **Azido-PEG2-CH₂CO₂H**, has emerged as a versatile tool in this field, offering a strategic approach to creating precisely engineered surfaces.^[4]

This molecule features three key components:

- A terminal carboxylic acid (-COOH), which allows for covalent attachment to primary amine groups present on a variety of substrates.
- A short, hydrophilic polyethylene glycol (PEG) spacer (-PEG2-), which enhances water solubility and imparts "stealth" characteristics to the modified surface. This PEG chain minimizes non-specific protein binding, reduces immunogenicity, and can improve the pharmacokinetic profile of conjugated molecules.^{[2][3][5][6][7][8][9]}
- A terminal azide group (-N₃), which serves as a highly specific reactive handle for "click chemistry."^{[10][11]}

This unique trifecta of functionalities enables a robust, two-step approach to surface modification. First, the linker is anchored to a primary amine-bearing surface via its carboxyl group. Subsequently, the exposed azide group is available for the highly efficient and specific covalent attachment of a biomolecule of interest (e.g., peptide, antibody, nucleic acid) that has been pre-functionalized with an alkyne group.[12][13] This modular strategy provides exceptional control over the final surface architecture.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of **Azido-PEG2-CH₂CO₂H** for surface functionalization. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss essential characterization techniques to validate each step of the modification process.

Part 1: Anchoring the Linker - Amide Bond Formation

The initial step in this surface modification strategy involves the covalent attachment of the **Azido-PEG2-CH₂CO₂H** linker to a substrate presenting primary amine (-NH₂) groups. The most common and reliable method to achieve this is through carbodiimide-mediated chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[14][15]

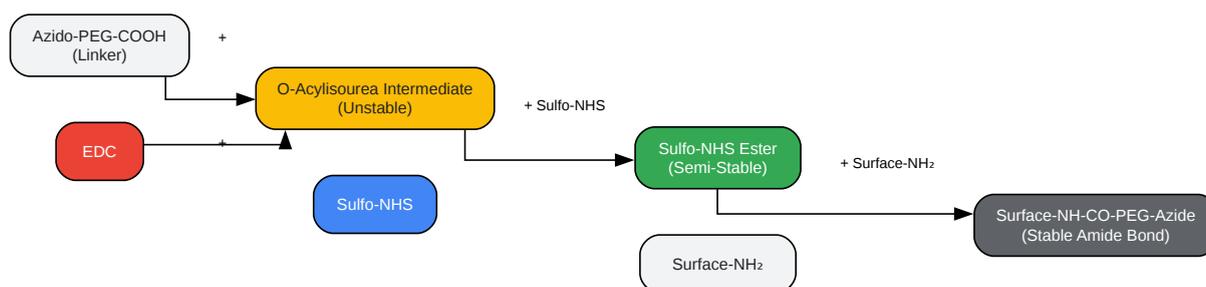
The Chemistry Behind EDC/Sulfo-NHS Coupling

The reaction proceeds in two well-defined stages, which is crucial for minimizing undesirable side reactions like protein cross-linking.[14][15]

- **Activation of the Carboxylic Acid:** EDC reacts with the carboxyl group of the **Azido-PEG2-CH₂CO₂H** linker to form a highly reactive O-acylisourea intermediate.[15][16][17][18] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[15]
- **Formation of a Stable Intermediate:** To circumvent this instability, Sulfo-NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[14][15][19] This semi-stable ester has a half-life of several hours at neutral pH, allowing for a controlled reaction with the primary amines on the substrate surface.[19]

- **Amide Bond Formation:** The Sulfo-NHS ester readily reacts with primary amines on the substrate to form a stable and irreversible amide bond, thus covalently anchoring the linker to the surface.[17]

This two-step process, illustrated below, ensures a higher yield and a more controlled functionalization compared to using EDC alone.[14][19]



[Click to download full resolution via product page](#)

Caption: EDC/Sulfo-NHS activation and coupling workflow.

Protocol 1: Covalent Immobilization of Azido-PEG2-CH₂CO₂H on Amine-Functionalized Surfaces

This protocol provides a general framework for immobilizing the linker on substrates such as amine-functionalized glass slides, silicon wafers, or nanoparticles.

Materials:

- Amine-functionalized substrate
- **Azido-PEG2-CH₂CO₂H**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)

- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5
- Washing Buffer: PBS with 0.05% Tween-20 (PBST)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- High-purity water

Experimental Procedure:

- Reagent Preparation (Prepare Fresh):
 - Linker Solution: Prepare a 10-50 mM stock solution of **Azido-PEG2-CH₂CO₂H** in anhydrous DMF or DMSO.
 - EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution containing EDC and Sulfo-NHS in Activation Buffer. Recommended concentrations are provided in the table below. Causality: EDC is susceptible to hydrolysis, especially in aqueous buffers; therefore, it must be prepared and used fresh for maximal activity.[\[14\]](#)[\[20\]](#)[\[21\]](#)
- Surface Preparation:
 - Clean the amine-functionalized substrate according to the manufacturer's instructions or standard laboratory procedures. For example, sonicate in ethanol and water, followed by drying under a stream of nitrogen.
 - Pre-wash the substrate with the Activation Buffer.
- Activation of the Linker:
 - In a single tube, combine the required volumes of the linker stock solution and the freshly prepared EDC/Sulfo-NHS solution. The final concentration of the linker should be in the range of 1-10 mM.

- Allow the activation reaction to proceed for 15-30 minutes at room temperature. Causality: This pre-activation step ensures the formation of the semi-stable Sulfo-NHS ester prior to introducing the substrate, which maximizes coupling efficiency.[14][15]
- Coupling to the Surface:
 - Immerse the amine-functionalized substrate in the activated linker solution or cover the surface of the substrate with the solution.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Causality: The reaction between the Sulfo-NHS ester and the surface amine groups is efficient but requires sufficient time for completion. Longer incubation times can increase surface density.
- Washing and Quenching:
 - Remove the substrate from the coupling solution and wash it three times with PBST to remove excess unreacted linker and byproducts.
 - Immerse the substrate in the Quenching Buffer for 15-30 minutes at room temperature. Causality: The quenching step deactivates any remaining reactive Sulfo-NHS esters on the surface by reacting them with a small amine-containing molecule (Tris or ethanolamine), preventing non-specific binding in subsequent steps.
 - Wash the substrate thoroughly with high-purity water and dry under a stream of nitrogen.
- Storage:
 - Store the now azide-functionalized surface in a desiccated, inert atmosphere (e.g., under nitrogen or argon) to protect the azide group from degradation.

Quantitative Data Summary:

Parameter	Recommended Range	Rationale
Linker Concentration	1 - 10 mM	Balances reaction efficiency with reagent cost.
EDC Concentration	2 - 10 mM	A molar excess over the linker ensures efficient activation.
Sulfo-NHS Concentration	5 - 25 mM	A higher molar excess stabilizes the active intermediate.[14]
Activation pH	4.5 - 6.0	Optimal pH for EDC to react with carboxyl groups.[20][21][22]
Coupling pH	7.2 - 8.0	Favors the deprotonated state of primary amines for nucleophilic attack.
Incubation Time	1 - 4 hours (RT) or Overnight (4°C)	Allows for sufficient reaction time to achieve high surface density.

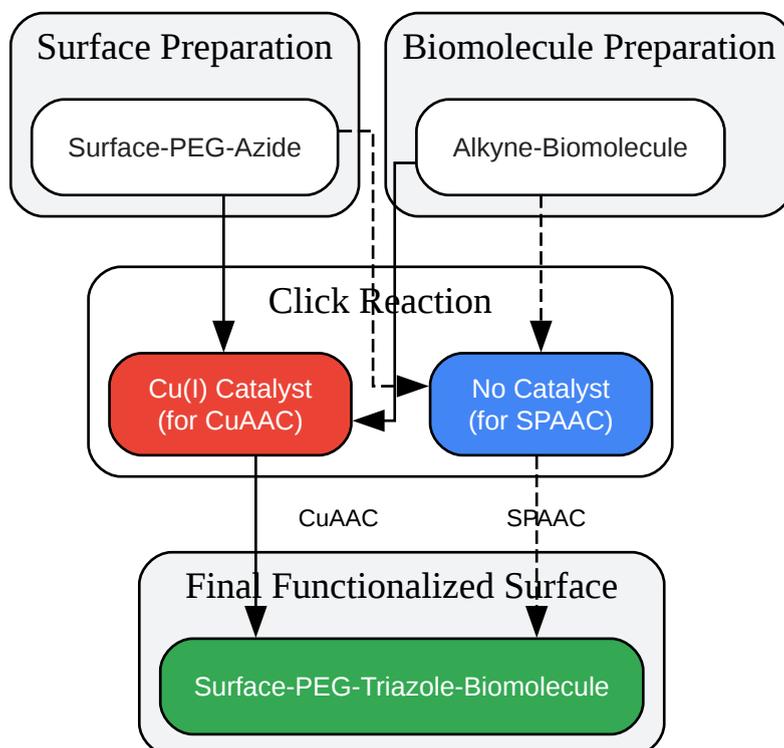
Part 2: The "Click" Reaction - Attaching the Biomolecule

With the surface now presenting terminal azide groups, the next stage is to attach a biomolecule of interest. This is achieved through the highly efficient and bioorthogonal "click chemistry," specifically the azide-alkyne cycloaddition.[12] This reaction is renowned for its high yield, specificity, and compatibility with biological molecules.[23][24]

Click Chemistry: Two Flavors for Surface Conjugation

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is the most common form of click chemistry.[12] It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[24] The reaction is highly specific and results in the formation of a stable 1,4-disubstituted triazole linkage.[24][25]

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly useful for applications involving live cells or copper-sensitive proteins.[10] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide without the need for a catalyst, forming a stable triazole linkage.[12]



[Click to download full resolution via product page](#)

Caption: General workflow for biomolecule conjugation via click chemistry.

Protocol 2: CuAAC Conjugation of Alkyne-Modified Biomolecules

This protocol describes the conjugation of a biomolecule containing a terminal alkyne to the azide-functionalized surface.

Materials:

- Azide-functionalized substrate (from Protocol 1)

- Alkyne-modified biomolecule (e.g., peptide, oligonucleotide)
- Copper(II) Sulfate (CuSO₄)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
- Reaction Buffer: PBS, pH 7.4
- Washing Buffer: PBST
- High-purity water
- DMSO

Experimental Procedure:

- Reagent Preparation (Prepare Fresh):
 - Alkyne-Biomolecule Solution: Prepare a stock solution of the alkyne-modified biomolecule in the Reaction Buffer or DMSO. The final concentration will depend on the specific molecule but typically ranges from 10 μ M to 1 mM.
 - Copper Sulfate Solution: Prepare a 10 mM stock solution of CuSO₄ in high-purity water.
 - Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in high-purity water. Causality: Sodium ascorbate is prone to oxidation, so a fresh solution is critical for efficiently reducing Cu(II) to the active Cu(I) catalytic state.[\[13\]](#)
 - THPTA Solution (Optional): Prepare a 10-50 mM stock solution of THPTA in high-purity water. Causality: THPTA is a ligand that stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation, increasing reaction efficiency and protecting biomolecules from oxidative damage.
- Click Reaction Assembly:

- In a single tube, prepare the click reaction cocktail. Add the reagents in the following order to the Reaction Buffer:
 1. Alkyne-modified biomolecule
 2. THPTA ligand (if used)
 3. Copper(II) Sulfate
 4. Sodium Ascorbate (add last to initiate the reaction)
- A typical final concentration is 0.1 mM CuSO₄, 1 mM sodium ascorbate, and 0.5 mM THPTA.
- Conjugation to the Surface:
 - Immediately immerse the azide-functionalized substrate in the freshly prepared click reaction cocktail.
 - Incubate for 1-4 hours at room temperature with gentle agitation, protected from light.
- Washing:
 - Remove the substrate from the reaction solution.
 - Wash thoroughly three times with PBST to remove the copper catalyst, excess reagents, and unbound biomolecules.
 - Perform a final rinse with high-purity water and dry under a stream of nitrogen.
- Storage:
 - Store the final bioconjugated surface in an appropriate buffer, often containing a preservative, at 4°C.

Part 3: Validation and Characterization of the Functionalized Surface

A complete characterization of the surface at each stage of modification is essential to confirm the success of the functionalization process.^[26] A combination of techniques is often employed to provide a comprehensive understanding of the surface chemistry and morphology.^{[27][28]}

Characterization Technique	Purpose	Expected Outcome after Protocol 1	Expected Outcome after Protocol 2
X-ray Photoelectron Spectroscopy (XPS)	Elemental and chemical state analysis of the surface.[26][27][28]	Appearance of a characteristic N 1s signal for the azide group (~404 eV and ~400 eV).[29][30][31][32]	A shift in the N 1s spectrum, indicating the conversion of the azide to a triazole. Appearance of signals corresponding to the biomolecule (e.g., increased N 1s, S 2p for cysteine).
Fourier-Transform Infrared Spectroscopy (FTIR)	Identification of functional groups.[27][33]	Appearance of a sharp, characteristic azide peak around 2100 cm ⁻¹ . [13][29]	Disappearance of the azide peak at 2100 cm ⁻¹ and the appearance of new peaks corresponding to the biomolecule (e.g., amide bands).
Contact Angle Goniometry	Measures surface hydrophilicity/hydrophobicity.[26][34]	An increase in hydrophilicity (decrease in contact angle) due to the presence of the hydrophilic PEG linker.[35]	A change in contact angle that is dependent on the nature of the immobilized biomolecule.
Atomic Force Microscopy (AFM)	Topographical analysis of the surface.[26][34]	A slight increase in surface roughness may be observed.	A noticeable change in surface morphology and an increase in layer thickness, confirming the presence of the biomolecule.

Fluorescence Microscopy	Confirmation of biomolecule attachment.	N/A	If a fluorescently- labeled biomolecule is used, a uniform fluorescence signal should be observed across the surface.
----------------------------	---	-----	--

Conclusion

Azido-PEG2-CH₂CO₂H is a powerful and versatile heterobifunctional linker that enables the creation of well-defined, biocompatible, and functional surfaces. By leveraging robust EDC/Sulfo-NHS chemistry for initial anchoring and highly specific click chemistry for subsequent bioconjugation, researchers can exert precise control over surface properties. The protocols and characterization methods outlined in these notes provide a comprehensive framework for the successful implementation of this technology, paving the way for advancements in targeted drug delivery, sensitive diagnostics, and novel biomaterials.

References

- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Blümmel, J., et al. (2013).
- Nakajima, N., & Ikada, Y. (1995).
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- Blümmel, J., et al. (2013).
- ChemicalBook. (n.d.). **Azido-PEG2-CH₂CO₂H**. ChemicalBook.
- Hydromer, Inc. (n.d.). PEG Hydrophilic Coatings and Their Biomedical Uses. Hydromer, Inc.
- Al-Ogaidi, I., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?.
- N.A. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Unknown Source.
- Various Authors. (2018). What are the surface characterization techniques for functionalized nanoparticles?.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.

- Lopez, A. M. (2024). Techniques for characterizing biofunctionalized surfaces for bioanalysis purposes. PubMed.
- Blümmel, J., et al. (2013). Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets.
- BroadPharm. (n.d.). **Azido-PEG2-CH₂CO₂H**. BroadPharm.
- Kennedy, S., et al. (2018). The influence of polyethylene glycol passivation on the surface plasmon resonance induced photothermal properties of gold nanorods. *Nanoscale* (RSC Publishing).
- CD Bioparticles. (n.d.). **Azido-PEG2-CH₂CO₂H**. CD Bioparticles.
- Kennedy, S., et al. (2018). Influence of Polyethylene Glycol Passivation on the Surface Plasmon Resonance Induced Photothermal Properties of Gold Nanorods. The Royal Society of Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers. BenchChem.
- MilliporeSigma. (n.d.). Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Carboxyl-Modified Dyed Microspheres. Sigma-Aldrich.
- Gouget-Laemmel, A. C., et al. (2012). Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study.
- AxisPharm. (n.d.). **Azido-PEG2-CH₂CO₂H**, CAS 882518-90-3. AxisPharm.
- Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis.
- Biochempeg. (2019).
- Creative PEGWorks. (n.d.). PEGylation of Metal Organic Frameworks for biomedicine.
- Al-Ogaidi, I., et al. (2022).
- Various Authors. (2014). EDC/NHS activation of a surface?.
- Al-Ogaidi, I., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?.
- Park, S., et al. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH.
- Various Authors. (n.d.). Surface characterization of different functionalization methods.
- Wattendorf, U., & Merkle, H. P. (2008). PEGylation as a Tool for the Biomedical Engineering of Surface Modified Microparticles.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Gouget-Laemmel, A. C., et al. (2012). Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study.

- Sethuraman, V., et al. (2012). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC - NIH.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of Azido-PEG2-CH2COOH. AbMole BioScience.
- MDPI. (n.d.).
- Liu, J., et al. (2012). X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. PubMed Central.
- Minton, T. K. (2008). Surface characterization and functionalization of carbon nanofibers. AIP Publishing.
- Ben, S., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
- BenchChem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG23-C2-azide. BenchChem.
- Gouget-Laemmel, A. C., et al. (n.d.). Functionalization of Azide-terminated Silicon Surfaces with Glycans using "Click" Chemistry: XPS and FTIR Study. AWS.
- AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm.
- MDPI. (n.d.). Polyethylene Glycol (PEG)-Based Wet-Adhesive Absorbable Bone Wax for Osseous Hemostasis and Repair. MDPI.
- AZoM. (2015). Using XPS for the Characterization of 'Click' Surface Chemistry. AZoM.
- Tong, S., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. Unknown Source.
- BroadPharm. (n.d.). PEG Azide, Azide linker, Click Chemistry tools. BroadPharm.
- Bhatia, S. K., et al. (1993). Antibody immobilization using heterobifunctional crosslinkers. PubMed.
- Mangold, M., et al. (2014). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- BenchChem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles using Aminooxy-PEG2-azide. BenchChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. hydromer.com [hydromer.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of polyethylene glycol passivation on the surface plasmon resonance induced photothermal properties of gold nanorods - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 10. Azido-PEG2-CH₂CO₂H | 882518-90-3 [chemicalbook.com]
- 11. Azido-PEG2-CH₂CO₂H, 882518-90-3 | BroadPharm [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Carbodiimide - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 20. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 21. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]
- 23. On-Surface Azide-Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Click Chemistry [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Techniques for characterizing biofunctionalized surfaces for bioanalysis purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 32. azom.com [azom.com]
- 33. pubs.aip.org [pubs.aip.org]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Surface Functionalization Using Azido-PEG2-CH₂CO₂H]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666424#surface-functionalization-using-azido-peg2-ch2co2h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com